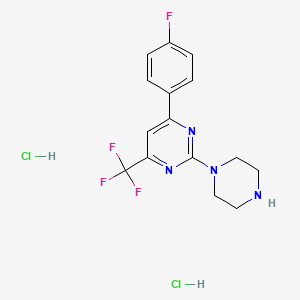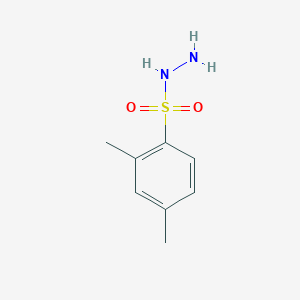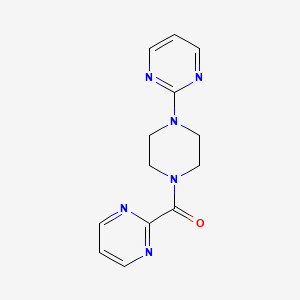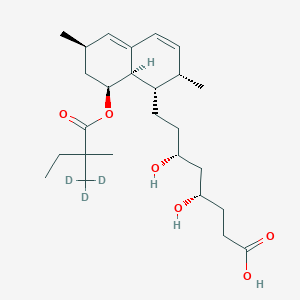![molecular formula C18H16FN5O2 B3010661 4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1003799-62-9](/img/structure/B3010661.png)
4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the exact details of this compound are not provided in the given papers, similar compounds have been synthesized and characterized for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds typically involves multiple steps, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a similar compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, with an overall chemical yield of 1% . This process highlights the complexity and low yield often encountered in the synthesis of such specialized compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was elucidated using X-ray single-crystal determination, revealing its crystallization in the monoclinic space group and the presence of N–H···O hydrogen bonds contributing to the molecular packing in the crystal .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of such compounds are often aimed at improving pharmacokinetic properties and reducing toxicity. For instance, structural modifications in the synthesis of a 5-lipoxygenase inhibitor led to a compound with improved bioavailability and a better toxicological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely examined to assess their suitability for drug development. Properties such as lipophilicity, metabolic stability, and the presence of hydrogen bonds in the crystal structure can influence the compound's bioavailability and efficacy. The compound mentioned in paper was modified to be less lipophilic, which resulted in enhanced metabolic stability and fewer in vivo metabolites.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A crystal of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, has been prepared and characterized, providing insights into its molecular structure and properties (Deng et al., 2014).
Insecticidal and Antibacterial Potential
Research has been conducted on the synthesis of pyrimidine linked pyrazole heterocyclics, including compounds similar to the one . These compounds have shown potential in insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020).
Heterocycles Synthesis
Studies on the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, which are structurally related to the compound , have been conducted, highlighting the diverse chemical reactivity and potential applications of these compounds (Vasylyev et al., 1999).
Orexin Receptor Antagonists
Research on pyrazolylethylbenzamide derivatives, which are structurally related, has led to the development of orexin receptor antagonists. These antagonists have potential therapeutic applications (Futamura et al., 2017).
Positron Emission Tomography (PET) Imaging
18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for tumor imaging with PET. This suggests potential diagnostic applications for compounds structurally similar to the one (Xu et al., 2012).
Antimicrobial Activity
Research on fluorobenzamides containing thiazole and thiazolidine, which are structurally similar, has demonstrated promising antimicrobial analogs (Desai et al., 2013).
Eigenschaften
IUPAC Name |
4-fluoro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c1-10-9-15(21-16(25)11-5-7-12(19)8-6-11)24(23-10)18-20-14-4-2-3-13(14)17(26)22-18/h5-9H,2-4H2,1H3,(H,21,25)(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRLDOLWDDDVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=C(CCC4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)
![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)



![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)
